molecular formula C11H11NO2 B14735775 (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one CAS No. 5458-72-0

(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one

Cat. No.: B14735775
CAS No.: 5458-72-0
M. Wt: 189.21 g/mol
InChI Key: QHORWUVDDBIDJI-VQHVLOKHSA-N
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Description

(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one is an organic compound characterized by the presence of an oxolan-2-one ring and a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one typically involves the condensation of 4-aminobenzaldehyde with oxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with a nitro group instead of an amino group.

    (3E)-3-[(4-hydroxyphenyl)methylidene]oxolan-2-one: Contains a hydroxy group instead of an amino group.

    (3E)-3-[(4-methylphenyl)methylidene]oxolan-2-one: Features a methyl group instead of an amino group.

Uniqueness

The presence of the amino group in (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one imparts unique reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

5458-72-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H11NO2/c12-10-3-1-8(2-4-10)7-9-5-6-14-11(9)13/h1-4,7H,5-6,12H2/b9-7+

InChI Key

QHORWUVDDBIDJI-VQHVLOKHSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=C(C=C2)N

Canonical SMILES

C1COC(=O)C1=CC2=CC=C(C=C2)N

Origin of Product

United States

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